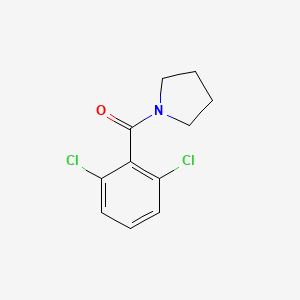
(2,6-Dichlorophenyl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dichlorobenzoyl)pyrrolidine is a chemical compound that features a pyrrolidine ring bonded to a 2,6-dichlorobenzoyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the dichlorobenzoyl group imparts unique chemical properties to the molecule, making it a valuable subject for research and development.
Preparation Methods
The synthesis of 1-(2,6-dichlorobenzoyl)pyrrolidine typically involves the reaction of 2,6-dichlorobenzoyl chloride with pyrrolidine. This reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
2,6-Dichlorobenzoyl chloride+Pyrrolidine→1-(2,6-Dichlorobenzoyl)pyrrolidine+HCl
Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance efficiency and scalability. The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
1-(2,6-Dichlorobenzoyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more chlorine atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,6-Dichlorobenzoyl)pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorobenzoyl)pyrrolidine involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring may contribute to the compound’s binding affinity and specificity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
1-(2,6-Dichlorobenzoyl)pyrrolidine can be compared with other similar compounds, such as:
1-(3,5-Dichlorobenzoyl)pyrrolidine: Similar structure but with chlorine atoms at different positions, leading to different chemical properties and reactivity.
1-(2,4-Dichlorobenzoyl)pyrrolidine: Another isomer with distinct reactivity patterns.
1-(3,4-Dichlorobenzoyl)pyrrolidine:
Properties
Molecular Formula |
C11H11Cl2NO |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
(2,6-dichlorophenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H11Cl2NO/c12-8-4-3-5-9(13)10(8)11(15)14-6-1-2-7-14/h3-5H,1-2,6-7H2 |
InChI Key |
ZAAZSEIQDGBPAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















